molecular formula C14H8N4O2 B1279339 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione CAS No. 741686-49-7

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione

Cat. No.: B1279339
CAS No.: 741686-49-7
M. Wt: 264.24 g/mol
InChI Key: YSYAPIRTBKWOCS-UHFFFAOYSA-N
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Description

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound features a pyrrolo[2,3-d]pyrimidine core fused with an isoindoline-1,3-dione moiety, making it a unique structure with significant biological activity.

Biochemical Analysis

Biochemical Properties

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It interacts with enzymes such as EGFR, Her2, VEGFR2, and CDK2, exhibiting significant inhibitory activity . These interactions are characterized by the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis .

Cellular Effects

The effects of this compound on various cell types include the induction of apoptosis and cell cycle arrest. In cancer cell lines such as HepG2, the compound has been shown to increase the levels of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 . This results in the activation of cell death pathways and inhibition of cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of target kinases and preventing their activation . This inhibition leads to a cascade of molecular events, including the activation of apoptotic pathways and changes in gene expression that promote cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of target kinases and prolonged apoptotic effects . Degradation over time can reduce its efficacy, highlighting the importance of optimizing storage and handling conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as liver damage and systemic toxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can influence its bioavailability and efficacy, with certain metabolic pathways enhancing its inhibitory effects on target kinases . Additionally, changes in metabolite levels can impact cellular responses to the compound, further modulating its biochemical properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on kinases . The compound’s distribution is also influenced by its physicochemical properties, which determine its ability to cross cellular membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target kinases within the appropriate cellular context, ensuring effective inhibition and induction of apoptotic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione typically involves multi-step procedures. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors. The isoindoline-1,3-dione moiety is then introduced via condensation reactions.

For instance, a typical synthetic route might involve:

    Cyclization Reaction: Starting from a suitable pyrimidine derivative, cyclization is achieved using reagents like phosphorus oxychloride (POCl3) under reflux conditions.

    Condensation Reaction: The resulting intermediate is then subjected to condensation with phthalic anhydride in the presence of a base such as sodium acetate to form the isoindoline-1,3-dione moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of alkyl or aryl groups.

Scientific Research Applications

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is unique due to its specific structural combination of the pyrrolo[2,3-d]pyrimidine core and isoindoline-1,3-dione moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2/c19-13-8-3-1-2-4-9(8)14(20)18(13)12-10-5-6-15-11(10)16-7-17-12/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYAPIRTBKWOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438644
Record name 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741686-49-7
Record name 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL three-neck round bottom flask equipped with an overhead stirrer, nitrogen inlet, and thermocouple was charged 50 mL of dry N,N-dimethylacetamide followed by 5.0 g of 7H-pyrrolo[2,3-d]pyrimidin-4-ylamine (3-1) [J. Davoll, J. Chem. Soc., 131-138 (1960)] and 11.6 g of phthalic anhydride. The resulting mixture was heated to 80° C. for 8 h and then cooled to 10° C. Water (40 mL) was added while maintaining the temperature below 15° C. The resulting slurry was aged for 4 h, then filtered, and the filter washed with 20 mL of 1:1 (v/v) dimethylacetamide/water followed by 30 mL of water. The cake was sucked dry, then washed with 50 mL of ethyl acetate. The solid was dried at 40° C. under vacuum with a nitrogen sweep to give 8.1 g of 4-phthalimido-7H-pyrrolo[2,3-d]pyrimidine (3-2); m.p. 276-277° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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